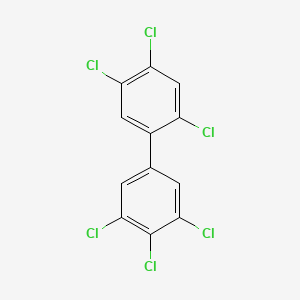

2,3',4,4',5,5'-Hexachlorobiphenyl

Vue d'ensemble

Description

2,3’,4,4’,5,5’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. It is one of the many congeners of PCBs, which are synthetic organic chemicals with 1 to 10 chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,4’,5,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired degree of chlorination and specific substitution pattern. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4,4’,5,5’-Hexachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. This method allowed for the production of various PCB congeners by adjusting the reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3’,4,4’,5,5’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reductive dechlorination can occur under anaerobic conditions, leading to the removal of chlorine atoms.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other substituents.

Common Reagents and Conditions:

Oxidation: Catalysts such as cytochrome P450 enzymes are commonly used.

Reduction: Electron donors like sodium acetate can enhance reductive dechlorination.

Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.

Major Products:

Oxidation: Hydroxylated biphenyls.

Reduction: Lower chlorinated biphenyls.

Substitution: Biphenyls with different substituents.

Applications De Recherche Scientifique

Historical Context and Industrial Use

Electrical Equipment : 2,3',4,4',5,5'-Hexachlorobiphenyl was primarily used in electrical transformers and capacitors as a dielectric fluid. Its high thermal stability and electrical insulating properties made it ideal for these applications until the widespread ban of PCBs in the late 1970s due to their environmental persistence and toxicity .

Hydraulic Fluids and Plasticizers : Beyond electrical equipment, this compound was also used as hydraulic fluids and plasticizers in synthetic resins. Its chemical stability contributed to the durability of products manufactured with it .

Environmental Persistence and Toxicity

Due to its chemical structure, this compound exhibits significant environmental persistence. It can bioaccumulate in living organisms, leading to potential health risks for wildlife and humans. Research indicates that exposure to PCBs may lead to various health issues, including carcinogenic effects .

Analytical Applications

Environmental Monitoring : The detection and quantification of this compound in environmental samples is critical for assessing contamination levels. Modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to analyze PCBs in soil and biological samples .

| Application Area | Methodology | Key Findings |

|---|---|---|

| Environmental Analysis | GC-MS | Effective detection of PCB levels in soil |

| Biological Monitoring | Serum analysis | Identification of PCB bioaccumulation |

| Food Safety | Contaminant screening | Assessment of PCB presence in food products |

Case Studies

- Belgium Food Crisis (1999) : A significant incident involving PCB contamination occurred when animal feed contaminated with PCBs was distributed across Belgium. This led to a widespread food safety crisis and highlighted the need for stringent monitoring of PCBs in food products .

- Health Impact Studies : Epidemiological studies have linked PCB exposure to various health risks. For instance, research has indicated potential associations between PCB exposure and increased rates of certain cancers among occupationally exposed populations .

Regulatory Framework

The use of this compound has been heavily regulated under international treaties such as the Stockholm Convention on Persistent Organic Pollutants. These regulations aim to eliminate or restrict the production and use of PCBs globally due to their harmful effects on human health and the environment.

Mécanisme D'action

The compound exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it translocates to the nucleus, where it influences the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 1A1 (CYP1A1) gene. This leads to the metabolism of the compound and the generation of reactive metabolites that can cause cellular damage .

Comparaison Avec Des Composés Similaires

- 2,2’,3,4,4’,5’-Hexachlorobiphenyl

- 2,2’,4,4’,5,5’-Hexachlorobiphenyl

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

Uniqueness: 2,3’,4,4’,5,5’-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties, environmental persistence, and biological activity. Compared to other hexachlorobiphenyls, it has a distinct profile in terms of its toxicological effects and its ability to bioaccumulate .

Activité Biologique

2,3',4,4',5,5'-Hexachlorobiphenyl (HCB) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that have been widely used in industrial applications. Due to their persistence in the environment and potential for bioaccumulation, PCBs, including HCB, have raised significant concerns regarding their biological effects on human health and ecosystems. This article reviews the biological activity of HCB, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

HCB has six chlorine atoms substituted on a biphenyl structure. Its chemical formula is C12H4Cl6, and it has a molecular weight of 360.83 g/mol. The presence of multiple chlorine atoms contributes to its hydrophobic nature and lipophilicity, leading to accumulation in fatty tissues.

Mechanisms of Biological Activity

HCB exhibits various biological activities through several mechanisms:

- Endocrine Disruption : HCB is known to interact with hormone receptors, particularly the aryl hydrocarbon receptor (AhR). This interaction can lead to altered gene expression related to endocrine function.

- Cytotoxicity : Studies have shown that HCB can induce oxidative stress in cells, leading to apoptosis and necrosis.

- Immunotoxicity : HCB exposure has been linked to immunosuppression and altered immune responses in various animal models.

Toxicological Effects

The toxicological profile of HCB has been extensively studied. Key findings include:

- Carcinogenic Potential : HCB has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Animal studies have demonstrated an increased incidence of liver tumors following chronic exposure.

- Neurotoxicity : Research indicates that HCB can affect neurodevelopmental processes. In rodent models, prenatal exposure has been associated with behavioral changes and cognitive deficits.

- Reproductive Toxicity : HCB exposure has been linked to adverse reproductive outcomes, including reduced fertility and developmental abnormalities in offspring.

Case Study 1: Human Exposure and Health Outcomes

A cohort study conducted in Anniston, Alabama, where residents were exposed to high levels of PCBs, including HCB, revealed significant health impacts. The study found elevated rates of liver disease and reproductive issues among residents compared to control groups. Blood samples indicated higher concentrations of HCB correlated with adverse health outcomes.

Case Study 2: Wildlife Studies

Research on wildlife populations exposed to HCB in contaminated habitats showed notable declines in species diversity. For example, studies on fish populations in the Great Lakes indicated that HCB accumulation was associated with reproductive failures and developmental abnormalities.

Table 1: Summary of Toxicological Effects of HCB

| Effect Type | Description | Reference |

|---|---|---|

| Carcinogenicity | Possible human carcinogen; liver tumors in rodents | IARC |

| Neurotoxicity | Behavioral changes in offspring following prenatal exposure | |

| Reproductive Toxicity | Reduced fertility rates in exposed populations | |

| Immunotoxicity | Altered immune responses observed in animal models |

Table 2: Concentration Levels of HCB in Various Tissues

| Tissue Type | Average Concentration (ng/g) | Reference |

|---|---|---|

| Adipose Tissue | 250 | |

| Liver | 300 | |

| Blood | 50 |

Propriétés

IUPAC Name |

1,2,3-trichloro-5-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-4-9(15)8(14)3-6(7)5-1-10(16)12(18)11(17)2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXHAWRMEPZSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074165 | |

| Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water is extremely low. ... Soluble in oils and organic solvents. | |

| Record name | 2,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000058 [mmHg] | |

| Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52663-72-6 | |

| Record name | 2,3′,4,4′,5,5′-Hexachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,3',4',5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trichloro-5-(2,4,5-trichlorophenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4MZI40CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3',4,4',5,5'-Hexachlorobiphenyl interact with biological systems and what are the downstream effects?

A1: The provided research article [] focuses on the impact of this compound on the induction of cytochrome P-450 enzymes in rat liver microsomes. While the abstract doesn't delve into specific mechanisms, it highlights the compound's ability to alter enzymatic activity, which can have significant downstream effects on xenobiotic metabolism and detoxification processes. This alteration in enzyme activity can influence the body's ability to process and eliminate other compounds, potentially leading to altered drug metabolism or exacerbated toxicity.

Q2: Can this compound be biodegraded?

A2: Research suggests that certain fungal species can bioconvert PCBs. The study by [] demonstrates the capability of the white-rot fungus Phlebia brevispora to bioconvert toxic PCBs, including potentially this compound, although specific congeners studied were not listed. This bioconversion process could offer a potential bioremediation strategy for environmental decontamination, highlighting the role of biological agents in mitigating the environmental persistence of PCBs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.